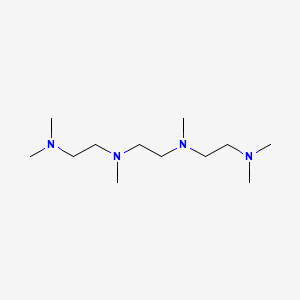

1,1,4,7,10,10-Hexamethyltriethylenetetramine

Description

Properties

IUPAC Name |

N'-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N4/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFKOMDBEKIATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCN(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062836 | |

| Record name | N,N'-Bis(2-(dimethylamino)ethyl)-N,N'-dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3083-10-1 | |

| Record name | Hexamethyltriethylenetetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,7,10,10-Hexamethyltriethylenetetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3083-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis[2-(dimethylamino)ethyl]-N1,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2-(dimethylamino)ethyl)-N,N'-dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis[2-(dimethylamino)ethyl]-N,N'-dimethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLTRIETHYLENETETRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OAF7T9SCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) is a chelating polyamine that has garnered significant attention in the field of polymer chemistry, particularly as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). Its ability to form stable complexes with copper(I) halides facilitates the controlled polymerization of a wide range of monomers, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. This guide provides a comprehensive overview of the chemical and physical properties of HMTETA, its role in ATRP, and a representative experimental workflow.

Chemical and Physical Properties

HMTETA is a colorless to pale yellow liquid with a characteristic amine odor. It is soluble in water and many organic solvents.[1][2] The key physical and chemical properties of HMTETA are summarized in the table below. While specific experimental protocols for the determination of these properties are not extensively detailed in publicly available literature, the values are well-established and consistently cited.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₀N₄ | [3][4] |

| Molecular Weight | 230.39 g/mol | [4] |

| Boiling Point | 130 °C at 11 mmHg | |

| Density | 0.847 g/mL at 25 °C | |

| Refractive Index | n20/D 1.456 | |

| Flash Point | 102 °C (215.6 °F) - closed cup | [5] |

| CAS Number | 3083-10-1 | [6] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Solubility | Soluble in water. | [1][2] |

Chemical Identifiers:

| Identifier | Value |

| InChI Key | DWFKOMDBEKIATP-UHFFFAOYSA-N |

| SMILES | CN(C)CCN(C)CCN(C)CCN(C)C |

Role in Atom Transfer Radical Polymerization (ATRP)

HMTETA is a crucial component in many ATRP systems, where it acts as a ligand to solubilize and activate the copper(I) catalyst. The HMTETA-Cu(I) complex is a highly effective catalyst for the controlled radical polymerization of various monomers. This catalytic system allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices.

The primary function of the HMTETA ligand is to form a complex with the copper(I) halide (e.g., CuBr), rendering it soluble in the polymerization medium and tuning its redox potential. This facilitates the reversible activation and deactivation of dormant polymer chains, a key feature of controlled radical polymerization. HMTETA is particularly effective in the polymerization of methacrylates, acrylates, and styrene.[1][2]

Experimental Protocols

Materials:

-

Monomer (e.g., methyl methacrylate)

-

Initiator (e.g., ethyl α-bromoisobutyrate)

-

Copper(I) bromide (CuBr)

-

This compound (HMTETA)

-

Anhydrous solvent (e.g., toluene)

-

Schlenk flask and other appropriate glassware

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Purification of Reagents: The monomer is typically passed through a column of basic alumina to remove the inhibitor. The solvent is dried and deoxygenated.

-

Reaction Setup: A Schlenk flask is charged with CuBr and a magnetic stir bar. The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen) several times to remove oxygen.

-

Addition of Ligand and Monomer: The HMTETA ligand, the monomer, and the solvent are added to the Schlenk flask under a positive pressure of inert gas. The mixture is stirred until the CuBr dissolves to form the colored catalyst complex.

-

Initiation: The initiator is then injected into the reaction mixture to start the polymerization.

-

Polymerization: The reaction is allowed to proceed at a specific temperature for a predetermined time. Samples may be taken periodically to monitor the conversion of the monomer and the evolution of the molecular weight of the polymer.

-

Termination and Purification: The polymerization is typically terminated by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst. The polymer is then precipitated in a non-solvent, filtered, and dried. The copper catalyst is usually removed by passing a solution of the polymer through a column of neutral alumina.

Visualizations

Logical Relationship of HMTETA in a Catalytic System

The following diagram illustrates the logical relationship of HMTETA in forming an active ATRP catalyst.

Caption: Formation of the active ATRP catalyst complex.

Experimental Workflow for ATRP using HMTETA

This diagram outlines the major steps in a typical ATRP experiment utilizing HMTETA.

References

- 1. This compound, 97% 25 g | Request for Quote [thermofisher.com]

- 2. HMTETA Ligand | ATRP Catalyst | 99% Hexamethyltriethylenetetramine | Alkemist [alkemist.org]

- 3. This compound | 3083-10-1 | DAA08310 [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. Synthesis of novel size exclusion chromatography support by surface initiated aqueous atom transfer radical polymerization. | Sigma-Aldrich [merckmillipore.com]

An In-Depth Technical Guide to 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)

CAS Number: 3083-10-1

Introduction

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) is a multidentate amine that has garnered significant interest in the field of polymer chemistry.[1] Its primary utility lies in its role as a highly effective ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1] HMTETA's ability to form stable complexes with copper halides facilitates the reversible activation and deactivation of growing polymer chains, a key mechanism in controlled polymerization.[1] Beyond its prominent role in ATRP, HMTETA has also been reported as an efficient reagent in other organic transformations, such as the Koenigs-Knorr glucuronidation.[2] This guide provides a comprehensive overview of HMTETA, including its chemical and physical properties, safety information, and detailed experimental protocols for its application in ATRP.

Physicochemical Properties

A summary of the key physical and chemical properties of HMTETA is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₃₀N₄ | [3] |

| Molecular Weight | 230.39 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Density | 0.847 g/mL at 25 °C | [2][5] |

| Boiling Point | 130 °C at 11 mmHg | [2][5] |

| Refractive Index | n20/D 1.456 | [2][5] |

| Flash Point | 102 °C (closed cup) | [2] |

| Synonyms | HMTETA, N,N,N',N'',N''',N'''-Hexamethyltriethylenetetramine, N,N'-Bis[2-(dimethylamino)ethyl]-N,N'-dimethylethylenediamine | |

| InChI | 1S/C12H30N4/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7-12H2,1-6H3 | [2][5] |

| InChI Key | DWFKOMDBEKIATP-UHFFFAOYSA-N | [2][5] |

| SMILES | CN(C)CCN(C)CCN(C)CCN(C)C | [2][5] |

Safety and Handling

HMTETA is classified as a combustible and corrosive hazardous material and requires careful handling.[2]

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage.[6] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6] |

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] | |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[6] | |

| P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6] | |

| P363: Wash contaminated clothing before reuse.[6] | |

| P501: Dispose of contents/ container to an approved waste disposal plant.[6] |

Personal Protective Equipment (PPE): Eyeshields, gloves, and a type ABEK (EN14387) respirator filter are recommended when handling HMTETA.[2]

Applications in Atom Transfer Radical Polymerization (ATRP)

HMTETA is a tetradentate amine ligand that, when complexed with a copper(I) halide (typically CuBr), forms a highly active catalyst for ATRP.[1] This catalyst system has been successfully employed for the controlled polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates.[1] The use of HMTETA often leads to faster polymerization rates compared to bipyridine-based ligands.[1]

General Mechanism of HMTETA-mediated ATRP

The core of ATRP is a reversible redox process involving the copper catalyst. The Cu(I)/HMTETA complex reversibly abstracts a halogen atom from a dormant polymer chain (P-X), generating a propagating radical (P•) and the oxidized Cu(II)/HMTETA complex. This process establishes a dynamic equilibrium between the low concentration of active radicals and the much higher concentration of dormant chains, which minimizes termination reactions and allows for controlled polymer growth.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol is a representative example for the bulk polymerization of methyl methacrylate using a CuBr/HMTETA catalyst system.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl 2-bromoisobutyrate (EBiB), initiator

-

Copper(I) bromide (CuBr), catalyst

-

This compound (HMTETA), ligand

-

Anisole, solvent (optional, for solution polymerization)

-

Argon or Nitrogen gas, inert atmosphere

-

Schlenk flask and line, for air-sensitive techniques

Procedure:

-

Catalyst and Ligand Preparation: To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.047 mmol). The flask is then sealed and subjected to three freeze-pump-thaw cycles to ensure an oxygen-free environment.

-

Reaction Mixture Preparation: In a separate flask, prepare a solution of MMA (e.g., 5.9 mmol) and HMTETA (e.g., 0.047 mmol). If conducting a solution polymerization, add the desired amount of solvent (e.g., dichlorobenzene, 1 mL).[7] Deoxygenate this mixture by bubbling with inert gas for at least 30 minutes.

-

Initiation of Polymerization: Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe. Stir the mixture until the catalyst dissolves and the solution becomes homogeneous. Subsequently, add the initiator, ethyl 2-bromoisobutyrate (e.g., 0.047 mmol), via a degassed syringe.

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 50-90 °C).[7]

-

Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor the monomer conversion by Gas Chromatography (GC) or ¹H NMR and the molecular weight evolution by Gel Permeation Chromatography (GPC).

-

Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. Dilute the viscous polymer solution with a suitable solvent like tetrahydrofuran (THF). To remove the copper catalyst, pass the solution through a short column of neutral alumina.[8] Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol.[8] Collect the polymer by filtration and dry under vacuum until a constant weight is achieved.

Experimental Workflow for ATRP of MMA using HMTETA

Application in Koenigs-Knorr Glucuronidation

HMTETA has been reported as an efficient reagent in the Koenigs-Knorr reaction, a classic method for the synthesis of glycosides.[2] This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt.[9] While the precise mechanistic role of HMTETA in this specific context is not extensively detailed in the readily available literature, it is plausible that it acts as a non-nucleophilic base or a ligand that influences the reactivity of the promoter. The general mechanism of the Koenigs-Knorr reaction involves the formation of an oxonium ion intermediate from the glycosyl halide, which is then attacked by the alcohol to form the glycosidic bond.[9]

General Koenigs-Knorr Reaction Pathway

Conclusion

This compound (HMTETA) is a versatile and valuable compound in modern synthetic chemistry, particularly in the realm of polymer science. Its role as a ligand in copper-mediated ATRP has enabled the synthesis of a wide array of well-defined polymers with complex architectures. The detailed experimental protocol provided herein for the ATRP of methyl methacrylate serves as a practical guide for researchers in the field. While its application in other areas such as Koenigs-Knorr glucuronidation is noted, further research is needed to fully elucidate its mechanistic involvement. As the demand for precisely engineered polymeric materials continues to grow, the importance of enabling molecules like HMTETA is set to increase.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. This compound HMTETA [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound HMTETA [sigmaaldrich.com]

- 6. This compound | 3083-10-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. benchchem.com [benchchem.com]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,1,4,7,10,10-Hexamethyltriethylenetetramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) is a methylated derivative of triethylenetetramine, a linear polyamine. This document provides a comprehensive technical overview of HMTETA, including its molecular structure, physicochemical properties, synthesis, and key applications with detailed experimental protocols. HMTETA is a versatile molecule utilized primarily as a ligand in transition-metal catalyzed reactions, such as Atom Transfer Radical Polymerization (ATRP), and as a curing agent for epoxy resins. Its methylated nature imparts distinct solubility and reactivity characteristics compared to its non-methylated counterpart. This guide is intended for researchers and professionals in chemistry, materials science, and drug development who are interested in the properties and applications of this specialized polyamine.

Molecular Structure and Properties

This compound is a linear aliphatic polyamine with the chemical formula C₁₂H₃₀N₄. The molecule consists of a triethylenetetramine backbone with six methyl groups attached to the four nitrogen atoms. The terminal primary amino groups of triethylenetetramine are dimethylated, and the internal secondary amino groups are monomethylated.

Physicochemical Properties

A summary of the key physicochemical properties of HMTETA is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₀N₄ | [1] |

| Molecular Weight | 230.39 g/mol | [1] |

| CAS Number | 3083-10-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 130 °C at 11 mmHg | |

| Density | 0.847 g/mL at 25 °C | |

| Refractive Index | n20/D 1.456 | |

| Solubility | Soluble in water and various organic solvents. | [3] |

| SMILES | CN(C)CCN(C)CCN(C)CCN(C)C | [4] |

| InChI Key | DWFKOMDBEKIATP-UHFFFAOYSA-N | [4] |

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

Synthesis Protocol

A common synthetic route to HMTETA involves the reductive amination of triethylenetetramine with formaldehyde and a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation. A representative laboratory-scale procedure is outlined below.

Materials:

-

Triethylenetetramine (TETA)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethylenetetramine (1 equivalent) in a minimal amount of water.

-

To the stirred solution, slowly add formaldehyde (6.5 equivalents) followed by formic acid (6.5 equivalents). The addition should be performed in a fume hood due to the evolution of gas.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with a 50% aqueous solution of sodium hydroxide until the pH is approximately 12. This step should be performed in an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Characterization

The structure and purity of the synthesized HMTETA should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different methyl and methylene protons. The terminal N(CH₃)₂ groups will appear as a singlet, while the internal N-CH₃ groups will also be a singlet at a slightly different chemical shift. The ethylene bridges (-CH₂-CH₂-) will present as complex multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the methyl carbons and the methylene carbons of the ethylene backbone.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by the absence of N-H stretching bands (around 3300-3500 cm⁻¹) and the presence of C-H stretching and bending vibrations, as well as C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of HMTETA (m/z = 230.39).

Experimental Protocols for Key Applications

Atom Transfer Radical Polymerization (ATRP) Ligand

HMTETA is an effective ligand for copper-catalyzed ATRP, a controlled/"living" radical polymerization technique. It forms a complex with copper(I) halides, which acts as the catalyst for the polymerization of various monomers.

Experimental Workflow: Copper-Catalyzed ATRP with HMTETA

Caption: Experimental workflow for Atom Transfer Radical Polymerization using the CuBr/HMTETA catalytic system.

Detailed Protocol for ATRP of Styrene:

Materials:

-

Styrene (monomer), freshly distilled

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr), purified

-

This compound (HMTETA)

-

Anisole (solvent), anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Methanol (for precipitation)

-

Alumina (neutral, for catalyst removal)

Procedure:

-

To a Schlenk flask, add CuBr (0.1 mmol) and a magnetic stir bar.

-

Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with argon.

-

Add anhydrous anisole (5 mL) via a degassed syringe, followed by HMTETA (0.1 mmol). Stir to form the copper-ligand complex.

-

In a separate flask, prepare a solution of styrene (10 mmol) and EBiB (0.1 mmol) in deoxygenated anisole (5 mL).

-

Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.

-

Immerse the flask in a preheated oil bath at 110 °C.

-

Take samples periodically to monitor monomer conversion and molecular weight evolution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).

-

After reaching the desired molecular weight and conversion, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

-

Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

-

Collect the polymer by filtration and dry under vacuum at 60 °C overnight.

Catalytic Cycle in ATRP

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP) mediated by a copper/HMTETA complex.

Epoxy Resin Curing Agent

HMTETA can function as a curing agent (hardener) for epoxy resins. The tertiary amine groups in HMTETA can catalyze the anionic polymerization of the epoxy groups, leading to a cross-linked network.

Representative Protocol for Epoxy Curing:

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound (HMTETA)

-

Mixing container and stirrer

-

Mold for casting

-

Oven for curing

Procedure:

-

Preheat the epoxy resin to 50-60 °C to reduce its viscosity.

-

In a clean, dry mixing container, weigh the desired amount of epoxy resin.

-

Calculate the required amount of HMTETA based on the desired stoichiometry. For tertiary amine catalysts, a typical loading is in the range of 5-15 parts per hundred parts of resin (phr).

-

Add the HMTETA to the epoxy resin and mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.

-

Pour the mixture into the mold, taking care to avoid entrapping air bubbles.

-

Cure the resin according to a suitable curing schedule. A typical schedule might be 2 hours at 80 °C followed by 2 hours at 150 °C. The optimal curing schedule will depend on the specific epoxy resin and the desired properties of the cured material.

-

Allow the cured resin to cool slowly to room temperature to avoid thermal stress.

Safety and Handling

This compound is a corrosive and combustible liquid. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly closed container in a cool, dry place away from oxidizing agents.[3]

Conclusion

This compound is a valuable polyamine with important applications in polymer chemistry and materials science. Its role as a ligand in ATRP allows for the synthesis of well-defined polymers with controlled architectures. As a curing agent, it contributes to the formation of robust epoxy networks. This guide provides a foundational understanding of HMTETA and detailed protocols to facilitate its use in research and development. Further investigation into its potential applications, particularly in areas like drug delivery systems or as a building block for more complex molecules, is warranted.

References

- 1. pakistanchemical.com [pakistanchemical.com]

- 2. 1,1,4,7,10,10-ヘキサメチルトリエチレンテトラミン | this compound | 3083-10-1 | 東京化成工業株式会社 [tcichemicals.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound, 97% 25 g | Request for Quote [thermofisher.com]

In-Depth Technical Guide to the Physical Properties of Hexamethyltriethylenetetramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyltriethylenetetramine (HMTETA) is a multidentate amine ligand that plays a crucial role in various chemical syntheses, most notably as a copper-complexing agent in Atom Transfer Radical Polymerization (ATRP). Its physical properties are paramount to its application, influencing reaction kinetics, solubility, and handling procedures. This technical guide provides a comprehensive overview of the core physical characteristics of HMTETA, complete with available experimental data, generalized experimental protocols, and a visualization of its role in ATRP.

Core Physical Properties

The physical properties of Hexamethyltriethylenetetramine are summarized in the table below. These values have been compiled from various chemical suppliers and literature sources.

| Physical Property | Value | Notes |

| Molecular Weight | 230.39 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 0.847 g/mL at 25 °C | [1][2][4] |

| Boiling Point | 130 °C at 11 mmHg | [1][4] |

| Refractive Index | n20/D 1.456 | [1][4] |

| Melting Point | Not applicable (liquid at room temperature) | One source reported a melting point of 492°C, which is considered anomalous and likely erroneous as HMTETA is consistently described as a liquid.[1] |

| Viscosity | Data not available in the searched literature. | |

| Solubility | Soluble in water. | [5][6][7] |

Experimental Protocols

While specific experimental protocols for the determination of HMTETA's physical properties are not detailed in the readily available literature, the following are generalized, standard laboratory procedures for measuring the key physical properties of a liquid amine like HMTETA.

Density Measurement (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer.

-

Preparation: A clean, dry pycnometer of a known volume is weighed empty.

-

Sample Filling: The pycnometer is filled with Hexamethyltriethylenetetramine, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C) in a water bath.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the HMTETA (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Boiling Point Determination (Vacuum Distillation)

The boiling point of HMTETA is reported under reduced pressure, which is a common technique for high-boiling liquids to prevent decomposition.

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed so that the bulb is level with the side arm of the distillation flask.

-

Sample Addition: A sample of HMTETA is placed in the distillation flask along with boiling chips.

-

Evacuation: The system is evacuated to the desired pressure (e.g., 11 mmHg).

-

Heating: The distillation flask is gently heated.

-

Measurement: The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through the substance and is a good indicator of purity.

-

Calibration: The Abbe refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of Hexamethyltriethylenetetramine are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. The temperature is controlled, typically at 20 °C.

Role in Atom Transfer Radical Polymerization (ATRP)

Hexamethyltriethylenetetramine is a widely used tetradentate ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP). It forms a complex with a copper(I) halide (e.g., CuBr), which acts as the catalyst for the polymerization. The HMTETA ligand solubilizes the copper salt in the organic reaction medium and modulates the redox potential of the copper center, which is crucial for controlling the polymerization.

The general mechanism involves the reversible activation of a dormant species (an alkyl halide initiator, R-X) by the Cu(I)/HMTETA complex to form a propagating radical (R•) and the corresponding Cu(II)/HMTETA complex. This equilibrium is heavily shifted towards the dormant species, which keeps the radical concentration low and minimizes termination reactions, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Below is a diagram illustrating the experimental workflow for a typical ATRP reaction using HMTETA as a ligand.

Caption: Experimental workflow for Atom Transfer Radical Polymerization (ATRP) using HMTETA as a ligand.

Logical Relationship in ATRP Catalysis

The core of HMTETA's function in ATRP is its role in the catalytic cycle that controls the polymerization. The following diagram illustrates the logical relationship between the key components in the ATRP equilibrium.

Caption: The catalytic cycle in ATRP involving HMTETA as a ligand.

References

- 1. Collection - Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymerization - Macromolecules - Figshare [figshare.com]

- 2. 1,1,4,7,10,10-ヘキサメチルトリエチレンテトラミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,1,4,7,10,10-六甲基三亚乙基四胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Preparation and characterization of magnetic molecularly imprinted polymers for the extraction of hexamethylenetetramine in milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,1,4,7,10,10-Hexamethyltriethylenetetramine, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

Introduction to HMTETA and its Physicochemical Properties

An In-depth Technical Guide to the Solubility of 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (HMTETA), a crucial ligand in various chemical syntheses, particularly in the field of polymer chemistry. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for predicting solubility, detailed experimental protocols for determining solubility, and a practical workflow for its application in Atom Transfer Radical Polymerization (ATRP).

HMTETA is a methylated derivative of triethylenetetramine and functions as a tetradentate ligand. Its primary application is in forming catalyst complexes, most notably with copper(I) halides, for ATRP, a controlled/"living" radical polymerization technique.[1] The solubility of the HMTETA-metal complex is a critical factor in achieving a homogeneous polymerization medium, which in turn influences the reaction kinetics and the properties of the resulting polymer.[2]

Key Physicochemical Properties of HMTETA:

| Property | Value | Reference |

| CAS Number | 3083-10-1 | [3] |

| Molecular Formula | C₁₂H₃₀N₄ | [3] |

| Molecular Weight | 230.39 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 0.847 g/mL at 25 °C | [3] |

| Boiling Point | 130 °C at 11 mmHg | [3] |

| Refractive Index | n20/D 1.456 | [3] |

Principles of HMTETA Solubility in Organic Solvents

The solubility of HMTETA in a given organic solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. HMTETA, being a polyamine with several tertiary amine groups, possesses a degree of polarity and is capable of acting as a hydrogen bond acceptor.

Based on its structure, HMTETA is expected to be readily soluble in a wide range of organic solvents. Its miscibility can be predicted based on the polarity of the solvent.

Predicted Solubility of HMTETA in Common Organic Solvents

While quantitative experimental data is scarce, a qualitative and predicted summary of HMTETA's solubility is presented below. This table is based on general principles of chemical solubility and should be experimentally verified for precise applications.

| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | Miscible | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen atoms of HMTETA, and the overall polarities are compatible. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Miscible | The high polarity of these solvents and their ability to participate in dipole-dipole interactions with HMTETA suggest good miscibility. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Miscible | Ethers are polar enough to be miscible with HMTETA. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with HMTETA. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible | While less polar than HMTETA, the polarizability of the aromatic ring should allow for sufficient interaction for miscibility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Immiscible or Partially Miscible | The nonpolar nature of aliphatic hydrocarbons makes them poor solvents for the more polar HMTETA. |

| Water | Soluble | [4][5][6] The amine groups of HMTETA can form hydrogen bonds with water molecules, leading to solubility. |

Experimental Protocols for Determining HMTETA Solubility

To obtain accurate and reliable quantitative solubility data for HMTETA, standardized experimental methods are necessary. Below are detailed protocols for two common and effective methods.

Isothermal Shake-Flask Method

This method is considered a gold standard for determining the thermodynamic equilibrium solubility of a substance.

Objective: To determine the saturation concentration of HMTETA in a specific organic solvent at a controlled temperature.

Materials:

-

HMTETA (97% or higher purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Prepare a supersaturated solution by adding an excess of HMTETA to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to allow any undissolved HMTETA to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to avoid temperature changes that could affect solubility.

-

For viscous solutions, centrifugation can be used to separate the saturated solution from the excess HMTETA.

-

Dilute the collected aliquot with a known volume of the same solvent to a concentration suitable for analysis.

-

Analyze the concentration of HMTETA in the diluted solution using a calibrated analytical method, such as gas chromatography.

-

Calculate the original concentration of HMTETA in the saturated solution, which represents its solubility.

Workflow for the Isothermal Shake-Flask Method:

Gravimetric Method

This method is a direct and simple way to determine solubility, especially for non-volatile solutes like HMTETA.

Objective: To determine the mass of HMTETA that dissolves in a known mass of an organic solvent at a specific temperature.

Materials:

-

HMTETA (97% or higher purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled environment

-

Analytical balance

-

Sealed vials

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of HMTETA in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-4).

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known mass of the saturated supernatant to the evaporating dish.

-

Gently evaporate the solvent in an oven or vacuum oven at a temperature below the boiling point of HMTETA but sufficient to remove the solvent.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the HMTETA residue.

-

The mass of the dissolved HMTETA is the final mass minus the initial mass of the dish.

-

The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved HMTETA.

-

Calculate the solubility as the mass of HMTETA per 100 g of the solvent.

Application Workflow: Atom Transfer Radical Polymerization (ATRP) using HMTETA

HMTETA is a highly effective ligand for copper-mediated ATRP. The following diagram illustrates a typical experimental workflow for the ATRP of a monomer, such as styrene or a methacrylate, using a CuBr/HMTETA catalyst system.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound HMTETA [sigmaaldrich.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

An In-depth Technical Guide on the Spectroscopic Data for 1,1,4,7,10,10-Hexamethyltriethylenetetramine

For the attention of: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA). Due to the limited availability of published experimental spectra for this specific molecule in public databases, this document presents predicted data based on its chemical structure, alongside general experimental protocols for the spectroscopic techniques used in its characterization. This guide aims to serve as a valuable resource for researchers working with HMTETA and similar polyamine structures.

Chemical and Physical Properties

This compound is a tertiary amine that finds significant application as a ligand in atom transfer radical polymerization (ATRP). Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₃₀N₄ |

| Molecular Weight | 230.39 g/mol |

| CAS Number | 3083-10-1 |

| Appearance | Liquid |

| Boiling Point | 130 °C at 11 mmHg |

| Density | 0.847 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for HMTETA. These predictions are based on the known chemical structure and typical spectroscopic values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | Singlet | 12H | -N(CH₃)₂ (Terminal methyl groups) |

| ~2.30 | Singlet | 6H | -N(CH₃)- (Internal methyl groups) |

| ~2.45 | Triplet | 8H | -CH₂-N(CH₃)₂ (Methylene adjacent to terminal nitrogens) |

| ~2.60 | Triplet | 4H | -CH₂-N(CH₃)- (Methylene adjacent to internal nitrogens) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~45.0 | -N(CH₃)₂ (Terminal methyl carbons) |

| ~47.0 | -N(CH₃)- (Internal methyl carbons) |

| ~55.0 | -CH₂-N(CH₃)₂ (Methylene carbons adjacent to terminal nitrogens) |

| ~57.0 | -CH₂-N(CH₃)- (Methylene carbons adjacent to internal nitrogens) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1250-1020 | Strong | C-N stretch (amine) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 230 | [M]⁺ (Molecular ion) |

| 58 | [CH₂=N(CH₃)₂]⁺ (Common fragment for dimethylamino groups) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the HMTETA sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)

-

Volatile solvent for cleaning (e.g., acetone)

Procedure:

-

Sample Preparation: As HMTETA is a liquid, a neat sample can be analyzed. Place a small drop of the liquid onto one salt plate.

-

Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI)

-

Solvent for sample introduction (e.g., methanol or acetonitrile)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the HMTETA sample in a suitable volatile solvent.

-

Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like HMTETA, direct injection or infusion into the ion source is appropriate.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-Depth Technical Guide to the Synthesis of 1,1,4,7,10,10-Hexamethyltriethylenetetramine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA), a methylated polyamine with significant applications in coordination chemistry and as a catalyst in polymerization reactions.[1] The presented methodology centers on the Eschweiler-Clarke reaction, a classic and reliable method for the exhaustive methylation of primary and secondary amines. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield synthesis. This guide is intended for researchers, chemists, and professionals in drug development and material science who require a practical and scientifically grounded approach to the synthesis of HMTETA.

Introduction: The Significance of HMTETA and the Strategic Choice of the Eschweiler-Clarke Reaction

This compound (HMTETA) is a tetradentate ligand with a unique structure that imparts specific properties to metal complexes. The presence of six methyl groups on the triethylenetetramine (TETA) backbone significantly influences its steric and electronic properties, making it a valuable component in various chemical transformations. Notably, HMTETA is utilized as a ligand in atom transfer radical polymerization (ATRP) and as a reagent in the synthesis of complex organic molecules.[1]

The synthesis of HMTETA necessitates the exhaustive methylation of the primary and secondary amine functionalities of triethylenetetramine (TETA). While various alkylation methods exist, they often lead to the formation of quaternary ammonium salts, complicating the purification process and reducing the yield of the desired tertiary amine. The Eschweiler-Clarke reaction, however, offers a superior alternative by employing a combination of formic acid and formaldehyde to achieve complete methylation to the tertiary amine stage without the risk of over-alkylation.[2][3] This one-pot reaction is known for its high efficiency and irreversible nature, driven by the formation of carbon dioxide.[3]

This guide will focus exclusively on the Eschweiler-Clarke reaction for the synthesis of HMTETA, highlighting its advantages in terms of selectivity, yield, and operational simplicity.

The Heart of the Synthesis: Unraveling the Eschweiler-Clarke Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a well-established mechanism involving two key stages for each amine methylation. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[2][4]

-

Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to a methylated amine. The driving force for this step is the decomposition of formic acid into carbon dioxide and a hydride equivalent.[3][4]

This two-step process repeats until all primary and secondary amine protons are replaced by methyl groups, yielding the fully methylated tertiary amine. A key advantage of this reaction is that tertiary amines cannot form an imine or iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[3][4]

Caption: Mechanism of HMTETA Synthesis via Eschweiler-Clarke Reaction.

Experimental Protocol: A Step-by-Step Guide to HMTETA Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound from triethylenetetramine.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Triethylenetetramine (TETA) | C₆H₁₈N₄ | 146.24 | 14.6 g (0.1 mol) | ≥97% |

| Formic Acid | HCOOH | 46.03 | 41.4 g (0.9 mol) | ≥95% |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 73.0 g (0.9 mol) | 37 wt. % |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As required | Pellets |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | Anhydrous |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As required | Anhydrous |

| Round-bottom flask (500 mL) | - | - | 1 | - |

| Reflux condenser | - | - | 1 | - |

| Magnetic stirrer and stir bar | - | - | 1 | - |

| Heating mantle | - | - | 1 | - |

| Separatory funnel (500 mL) | - | - | 1 | - |

| Rotary evaporator | - | - | 1 | - |

Reaction Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triethylenetetramine (14.6 g, 0.1 mol).

-

Addition of Reagents: To the stirred TETA, slowly add formic acid (41.4 g, 0.9 mol). A mild exotherm may be observed. After the initial reaction subsides, add the 37% formaldehyde solution (73.0 g, 0.9 mol).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 24 hours. The evolution of carbon dioxide should be observed.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). This step should be performed in an ice bath to manage the exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The resulting crude product can be further purified by vacuum distillation (boiling point: 130 °C at 11 mmHg) to yield pure this compound as a colorless to pale yellow liquid.

-

Caption: Step-by-step workflow for the synthesis of HMTETA.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the presence of methyl and methylene groups in the expected ratios and chemical shifts.

-

Mass Spectrometry (MS): The molecular weight of HMTETA (230.4 g/mol ) can be confirmed by mass spectrometry.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of N-H stretching bands (characteristic of primary and secondary amines) and the presence of C-N stretching bands.

Conclusion: A Reliable Pathway to a Versatile Ligand

The Eschweiler-Clarke reaction provides a straightforward and high-yielding synthetic route to this compound from readily available starting materials. The key advantages of this method are its operational simplicity as a one-pot reaction and its high selectivity for the formation of tertiary amines, thereby avoiding the common problem of quaternization. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize this valuable and versatile ligand for a range of applications in chemistry and materials science.

References

- 1. fishersci.at [fishersci.at]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

Foreword: Beyond a Simple Percentage – A Holistic View of HMTETA Purity

An In-Depth Technical Guide to the Purity Analysis of Commercial Hexamethylenetetramine (HMTETA)

In the realms of pharmaceutical development and advanced material science, the term 'purity' transcends a mere numerical value on a certificate of analysis. For a molecule as versatile and reactive as Hexamethylenetetramine (HMTETA), also known as methenamine or urotropine, purity is the cornerstone of its performance, safety, and regulatory compliance. Whether it serves as an active pharmaceutical ingredient (API) in treating urinary tract infections, a curing agent for phenolic resins, or a key reagent in organic synthesis, the presence of even trace-level impurities can have profound consequences.[1][2]

This guide is designed for the discerning researcher and quality control professional. It moves beyond rote protocol recitation to explore the strategic rationale behind building a robust, multi-faceted analytical workflow for HMTETA. We will dissect the "why" behind method selection, delve into the expected impurity profiles, and construct a self-validating system of analysis that ensures every batch of commercial HMTETA meets the most stringent quality standards.

Deconstructing the Impurity Profile of HMTETA

A comprehensive purity analysis begins with understanding the potential contaminants. Impurities in commercial HMTETA are not random; they are predictable artifacts of its synthesis, degradation pathways, and storage conditions.

Causality of Impurity Formation: HMTETA is synthesized via the condensation reaction of formaldehyde and ammonia.[3] Consequently, the most probable impurities are either related to this process or result from the inherent chemical liabilities of the final molecule.

-

Synthesis-Related Impurities: These include unreacted starting materials or by-products formed during the manufacturing process.

-

Degradation Products: HMTETA is susceptible to hydrolysis, particularly under acidic conditions, which breaks it down back into formaldehyde and ammonia.[3] Thermal stress can also lead to complex decomposition products. A combined theoretical and NMR study has explored the mechanistic pathways of this decomposition, identifying various intermediates.[5][6]

-

General & Elemental Impurities: These are non-specific contaminants that can be introduced at any stage of manufacturing or handling.

-

Moisture Content (Water): HMTETA is hygroscopic; water content is typically controlled and measured by "Loss on Drying" tests.[4]

-

Non-Volatile Impurities (Sulfated Ash): This test quantifies the amount of inorganic residue after ignition.[4]

-

Heavy Metals: Contamination from reactors and processing equipment is a potential risk, requiring limit tests as per pharmacopeial standards.[7]

-

Caption: Potential Sources of Impurities in Commercial HMTETA.

Pharmacopeial Purity Standards

Authoritative bodies like the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) establish legally binding quality standards. These monographs provide a baseline for quality control.

| Parameter | Specification | Rationale |

| Assay | 99.0% to 100.5% (dried basis) | Ensures the potency and identity of the active substance.[4] |

| Free Formaldehyde | ≤ 0.005% | Limits the presence of a toxic, unreacted starting material. |

| Ammonium Salts | Passes Test (Limit Test) | Controls residual starting material.[4] |

| Loss on Drying | ≤ 2.0% | Controls water content, which can affect stability and reaction stoichiometry.[4] |

| Sulfated Ash | ≤ 0.05% | Limits non-volatile inorganic impurities.[4] |

| Heavy Metals | ≤ 0.002% (as Pb) | Ensures safety by limiting contamination from toxic metals. |

Orthogonal by Design: Selecting the Right Analytical Tools

No single analytical method can provide a complete picture of HMTETA purity. A robust quality control strategy relies on an orthogonal approach , where different techniques with distinct chemical principles are used to analyze the same sample. This cross-verification provides a high degree of confidence in the final purity assessment. The choice of technique is dictated by the specific question being asked: Are we quantifying the main component? Searching for trace volatile impurities? Or confirming the structure of an unknown?

Caption: Decision Tree for Selecting HMTETA Analytical Methods.

Chromatographic Separation: The Workhorse of Impurity Profiling

Chromatography is indispensable for separating HMTETA from its structurally similar impurities, allowing for their individual identification and quantification.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: GC-MS is the premier choice for analyzing volatile and semi-volatile organic compounds.[8] Given that HMTETA sublimes at 280°C and its likely impurities (e.g., formaldehyde) are volatile, GC is an ideal separation technique. Coupling it with a Mass Spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering superior specificity over less sophisticated detectors.

Field-Proven Protocol: GC-MS Analysis of HMTETA

-

Standard & Sample Preparation:

-

Accurately weigh and dissolve HMTETA reference standard and test samples in a suitable solvent like methanol to a final concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards covering the expected concentration range of impurities (e.g., 0.1-25 µg/mL).[10]

-

-

Instrumentation & Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or TOF).

-

Column: A polar capillary column is crucial for retaining the polar HMTETA. An MXT-1 or similar stationary phase is a validated choice.[3][10]

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C) and ramp to a high temperature (e.g., 280°C) to elute all components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.

-

-

Data Analysis & Interpretation:

-

Identification: Identify the HMTETA peak by its retention time and its characteristic mass spectrum, which includes the molecular ion at m/z 140 and major fragments at m/z 112, 85, and 42.[11]

-

Quantification: Calculate the concentration of impurities using the calibration curve generated from the standards. The method should demonstrate excellent linearity (correlation coefficient r > 0.999).[10]

-

Validation: A validated method will have a limit of detection (LOD) and quantification (LOQ) in the sub-µg/mL range (e.g., 0.05 and 0.15 µg/mL, respectively).[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expert Rationale: While GC-MS is excellent, some HMTETA degradation products or synthesis by-products may be non-volatile or thermally labile. Furthermore, for analysis in complex matrices (e.g., biological fluids or environmental samples), the sensitivity and selectivity of LC-MS/MS are unparalleled.[12][13] The primary challenge with HMTETA in liquid chromatography is its high polarity, making it poorly retained on traditional reversed-phase (C18) columns. The solution is Hydrophilic Interaction Liquid Chromatography (HILIC).

Field-Proven Protocol: HILIC-MS/MS Analysis of HMTETA

-

Standard & Sample Preparation:

-

Prepare stock solutions in a mixture of acetonitrile and water. The high organic content is necessary for good peak shape in HILIC.

-

-

Instrumentation & Conditions:

-

System: HPLC or UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

-

Column: A HILIC column (e.g., Luna 3µ HILIC or Inertsil Amide) is essential for retaining HMTETA without ion-pairing agents.[1][12][13]

-

Mobile Phase: A gradient of high organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., 10 mM ammonium acetate) to low organic content.

-

MS/MS Detector: Electrospray Ionization in positive mode (ESI+). Monitor the analysis using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

-

MRM Transitions: The transition of the protonated parent ion to a stable product ion is monitored. For HMTETA, this is typically m/z 141.0 → 112.1 and/or m/z 141.0 → 42.1 .[12][13][14]

-

-

Data Analysis & Interpretation:

-

The use of MRM provides a highly selective chromatogram, free from matrix interferences, allowing for accurate quantification even at ppb levels.[1] This method is self-validating as the ratio of two different product ion transitions must remain constant, confirming peak identity.

-

NMR Spectroscopy: The Definitive Structural Arbiter

Expert Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides unambiguous structural information.[15] For a highly symmetrical molecule like HMTETA, its NMR spectrum is remarkably simple, making it an excellent tool for spotting impurities, which disrupt this simplicity. Furthermore, quantitative NMR (qNMR) can determine the purity of HMTETA against a certified internal standard without needing a reference standard for the analyte itself.

Field-Proven Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the HMTETA sample in a suitable deuterated solvent (e.g., D₂O or Acetic Acid-d₄).[6]

-

For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) in ¹H NMR (e.g., 5 times the longest T₁) to allow for accurate integration for quantitative analysis.

-

-

Data Analysis & Interpretation:

-

¹H NMR: Due to its cage-like, symmetrical structure, all 12 protons of HMTETA are chemically equivalent and appear as a single, sharp singlet in the spectrum (typically around 4.6-4.9 ppm, solvent dependent).[6][16][17] Any other peaks in the spectrum are indicative of impurities.

-

¹³C NMR: Similarly, all 6 carbons are equivalent, giving rise to a single peak (typically around 72-75 ppm).[6][15]

-

Quantification (qNMR): The purity of HMTETA can be calculated by comparing the integral of its singlet in the ¹H spectrum to the integral of a known resonance from the internal standard.

-

Compendial Methods: Foundational Quality Checks

The classic methods described in pharmacopeias remain crucial for determining the overall quality and basic properties of a HMTETA batch.

Protocol: Assay by Acid-Base Titration

This method quantifies the total basic nitrogen content of the sample.

-

Principle: HMTETA is a weak base and can be assayed by titrating it with a strong acid. The molecule is hydrolyzed by boiling with a known excess of sulfuric acid, breaking it down into formaldehyde and ammonia. The ammonia neutralizes a portion of the acid.

-

Procedure:

-

Accurately weigh about 1 g of the dried HMTETA sample.

-

Add a precise volume of standardized 1 N sulfuric acid (e.g., 40.0 mL).

-

Gently boil the solution until the odor of formaldehyde is gone, indicating complete hydrolysis.

-

Cool the solution and back-titrate the excess sulfuric acid with standardized 1 N sodium hydroxide using methyl red as an indicator.

-

-

Calculation: Each mL of 1 N sulfuric acid consumed is equivalent to 35.05 mg of C₆H₁₂N₄.[4]

Synthesis of Data: The Path to a Final Certificate of Analysis

The ultimate goal is to integrate the data from these orthogonal methods into a single, comprehensive Certificate of Analysis (CoA). This document provides the definitive statement on the quality of the commercial HMTETA.

Caption: Comprehensive Workflow for HMTETA Purity Analysis.

By combining a highly specific chromatographic impurity profile (GC-MS/LC-MS), an unambiguous identity confirmation and quantitative assay (NMR), and a robust overall assay (Titration), along with fundamental compendial tests, a complete and defensible assessment of HMTETA purity is achieved. This rigorous, science-driven approach ensures that the material is not only compliant with specifications but is also fit for its intended purpose, safeguarding the integrity of the final product.

References

- 1. shodex.com [shodex.com]

- 2. archivemarketresearch.com [archivemarketresearch.com]

- 3. scispace.com [scispace.com]

- 4. fao.org [fao.org]

- 5. Thermal decomposition of hexamethylenetetramine: mechanistic study and identification of reaction intermediates via a computational and NMR approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Heavy Metal Testing: How A Quality Control Lab Can Make Your Products Safer - ACT LAB [act-lab.com]

- 8. polymersolutions.com [polymersolutions.com]

- 9. Chromatography Analysis of Polymers and Plastics [intertek.com]

- 10. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glsciences.cn [glsciences.cn]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Thermogravimetric Analysis of Hexamethyltriethylenetetramine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of Hexamethyltriethylenetetramine (HMTETA), a versatile aliphatic polyamine utilized extensively as a curing agent and building block in polymer synthesis. While direct TGA data for HMTETA is not extensively published, this document synthesizes information from analogous polyamines, such as Triethylenetetramine (TETA), and the broader principles of thermal analysis of amine-cured epoxy systems. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the thermal stability and decomposition kinetics of HMTETA. We will delve into the theoretical underpinnings, experimental design, data interpretation, and practical applications of TGA in characterizing this important compound.

Introduction: The Role and Significance of Hexamethyltriethylenetetramine

Hexamethyltriethylenetetramine (HMTETA) is a methylated derivative of triethylenetetramine, belonging to the family of long-chain aliphatic polyamines.[1] Its molecular structure, characterized by multiple tertiary amine functionalities, makes it a highly effective curing agent for epoxy resins, imparting desirable mechanical properties and thermal stability to the final thermoset.[2] Beyond its role in epoxy chemistry, HMTETA and similar polyamines are employed in various industrial applications, including as fuel additives, corrosion inhibitors, and in the synthesis of specialized polymers.[3] The thermal behavior of HMTETA is a critical parameter, influencing its processing conditions, the performance of the cured materials, and its overall stability in diverse applications.

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is indispensable for determining the thermal stability, decomposition profile, and compositional analysis of materials. For a compound like HMTETA, TGA provides crucial insights into its upper service temperature, the nature of its decomposition products, and its kinetic behavior under thermal stress.

Principles of Thermogravimetric Analysis of Polyamines

The thermal decomposition of aliphatic polyamines like HMTETA is a complex process involving the scission of C-N and C-C bonds. The presence of multiple amine groups along the hydrocarbon chain influences the degradation pathway. Generally, the decomposition of such amines under an inert atmosphere proceeds through a series of radical chain reactions, leading to the formation of volatile low-molecular-weight fragments.

Experimental Protocol: A Guideline for TGA of HMTETA

This section outlines a detailed, step-by-step methodology for conducting a thermogravimetric analysis of HMTETA. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Materials

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of precise temperature and mass measurements.

-

Sample Pans: Inert sample pans, typically platinum or aluminum.

-

Hexamethyltriethylenetetramine (HMTETA): High-purity grade.

-

Purge Gas: High-purity nitrogen (or another inert gas like argon) and a source of dry air for oxidative studies.

Experimental Workflow Diagram

Caption: Experimental workflow for the thermogravimetric analysis of HMTETA.

Step-by-Step Methodology

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of HMTETA into a clean, tared TGA pan. Record the exact mass.

-

Instrument Setup:

-

Place the sample pan carefully onto the TGA balance mechanism.

-